![molecular formula C19H19N3OS2 B2488526 4-amino-N-(4-methylbenzyl)-2-thioxo-3-(p-tolyl)-2,3-dihydrothiazole-5-carboxamide CAS No. 946213-00-9](/img/structure/B2488526.png)
4-amino-N-(4-methylbenzyl)-2-thioxo-3-(p-tolyl)-2,3-dihydrothiazole-5-carboxamide
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Overview
Description
Synthesis Analysis
Synthesis of similar compounds involves multi-step reactions starting from basic heterocyclic scaffolds such as 4-amino-4,5-dihydro-1H-1,2,4-triazole-5-one, which can be further modified through reactions with different reagents like ethyl bromoacetate, hydrazine hydrate, and various aromatic aldehydes to obtain a range of derivatives (Bekircan et al., 2008). Another approach involves starting from aminocyanacetamide to synthesize 5-aminothiazole-4-carboxamide, demonstrating the versatility and adaptability of these synthesis routes for producing complex heterocyclic compounds (Wang et al., 2014).
Molecular Structure Analysis
The molecular structure of compounds within this class is characterized by the presence of heteroatoms in cyclic structures, contributing to their unique electronic and geometric configurations. X-ray diffraction techniques and density functional theory (DFT) calculations are commonly used to determine these structures, revealing intricate details like dihedral angles, hydrogen bonding patterns, and molecular conformations that influence their reactivity and interactions (Șahin et al., 2011).
Chemical Reactions and Properties
The chemical reactivity of these compounds is highlighted by their ability to undergo various transformations, including cyclization, condensation, and nucleophilic substitution reactions. These reactions are pivotal in extending the chemical diversity and complexity of the resulting compounds, enabling the synthesis of derivatives with tailored properties for specific applications (Albert & Trotter, 1979).
Physical Properties Analysis
The physical properties of such compounds, including melting points, solubility, and crystal structures, are crucial for their practical applications. These properties are influenced by the molecular structure, the nature of substituents, and intermolecular interactions within the crystalline lattice. X-ray crystallography provides a comprehensive understanding of these aspects, facilitating the design of compounds with desirable physical characteristics (Hao et al., 2017).
Scientific Research Applications
Clinical Applications of Dopamine Agonists
Research on pramipexole, a dopamine agonist with novel properties, in patients with Parkinson's disease has demonstrated improved motor function and reduced severity of off periods, showcasing the clinical utility of specific compounds in neurological disorders (Lieberman, Ranhosky, Korts, 1997).
Neuroimaging and Alzheimer's Disease
The use of PET amyloid ligand [11C]PIB has revealed increased tracer uptake in brain regions in Alzheimer's disease, aiding in the identification of amyloid accumulation. This research demonstrates the role of specific compounds in enhancing diagnostic capabilities for neurodegenerative diseases (Kemppainen et al., 2006).
Carcinogenic Compounds in Food
A study on the presence of carcinogenic heterocyclic amines in the urine of individuals consuming a normal diet highlights the exposure to potentially harmful compounds through dietary sources and underscores the importance of monitoring and understanding the impact of specific chemicals on human health (Ushiyama et al., 1991).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-amino-3-(4-methylphenyl)-N-[(4-methylphenyl)methyl]-2-sulfanylidene-1,3-thiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3OS2/c1-12-3-7-14(8-4-12)11-21-18(23)16-17(20)22(19(24)25-16)15-9-5-13(2)6-10-15/h3-10H,11,20H2,1-2H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKJTXLWVKAMUDA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)C2=C(N(C(=S)S2)C3=CC=C(C=C3)C)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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